molecular formula C10H15O4S- B11110470 5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate

5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate

Cat. No.: B11110470
M. Wt: 231.29 g/mol
InChI Key: WQESTXBGOYWEQR-UHFFFAOYSA-M
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Description

5,6,6-Trimethyl-3-oxobicyclo[221]heptane-2-sulfonate is a bicyclic compound with a unique structure that includes a sulfonate group

Preparation Methods

The synthesis of 5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate typically involves the following steps:

Chemical Reactions Analysis

5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group plays a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

5,6,6-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate can be compared with similar compounds such as:

Properties

Molecular Formula

C10H15O4S-

Molecular Weight

231.29 g/mol

IUPAC Name

5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonate

InChI

InChI=1S/C10H16O4S/c1-5-6-4-7(10(5,2)3)9(8(6)11)15(12,13)14/h5-7,9H,4H2,1-3H3,(H,12,13,14)/p-1

InChI Key

WQESTXBGOYWEQR-UHFFFAOYSA-M

Canonical SMILES

CC1C2CC(C1(C)C)C(C2=O)S(=O)(=O)[O-]

Origin of Product

United States

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